

5,6,7,8-Tetrahydro-1-naphthylamine CAS number 2217-41-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6,7,8-Tetrahydro-1-naphthylamine

Cat. No.: B057433

[Get Quote](#)

An In-depth Technical Guide to **5,6,7,8-Tetrahydro-1-naphthylamine** (CAS 2217-41-6)

Authored by a Senior Application Scientist

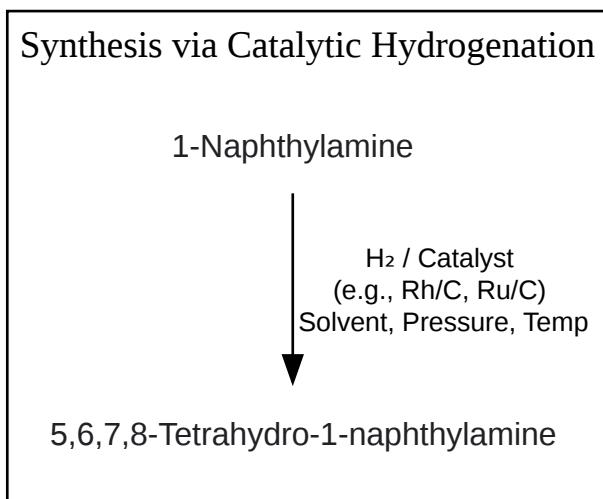
This guide provides a comprehensive technical overview of **5,6,7,8-Tetrahydro-1-naphthylamine**, also known as 5-Aminotetralin. It is intended for researchers, medicinal chemists, and process development scientists who utilize this versatile amine as a critical building block in the synthesis of complex chemical entities. We will delve into its fundamental properties, established synthetic routes, analytical characterization, key applications, and essential safety protocols, offering field-proven insights beyond standard catalog information.

Core Compound Identity and Physicochemical Profile

5,6,7,8-Tetrahydro-1-naphthylamine (CAS No. 2217-41-6) is an organic compound featuring a partially saturated bicyclic naphthalene core with a primary amine substituent on the aromatic ring.^[1] This structure, often referred to as a tetralin moiety, is a privileged scaffold in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. At room temperature, it typically exists as a white to off-white crystalline solid or a dark red to brown liquid, depending on purity, with a characteristic faint amine-like odor.^{[2][3]}

The presence of the amine group makes the compound basic and allows it to readily participate in a wide range of chemical transformations, including nucleophilic substitutions and coupling reactions.[\[1\]](#) It exhibits moderate solubility in organic solvents like ethanol and methanol but is sparingly soluble in water.[\[2\]](#)

Table 1: Physicochemical Properties of **5,6,7,8-Tetrahydro-1-naphthylamine**


Property	Value	Source(s)
CAS Number	2217-41-6	
Molecular Formula	C ₁₀ H ₁₃ N	[4]
Molecular Weight	147.22 g/mol	[4]
Appearance	White to off-white crystalline solid or dark red to brown liquid	[2] [3]
Melting Point	38 °C (lit.)	[5]
Boiling Point	275-277 °C at 713 mmHg (lit.)	[5]
Density	1.060 g/mL at 20 °C	[6]
Refractive Index (n ₂₀ /D)	1.590 (lit.)	[5]
Flash Point	113 °C (235.4 °F) - closed cup	
Synonyms	1-Amino-5,6,7,8-tetrahydronaphthalene, 5-Aminotetralin	[7]

Synthesis and Reaction Chemistry

The synthesis of **5,6,7,8-Tetrahydro-1-naphthylamine** historically dates back to early 20th-century explorations of aromatic amines.[\[2\]](#) The most prevalent and industrially viable synthetic strategies involve the chemical reduction of a naphthalene precursor.

Primary Synthetic Pathway: Reduction of 1-Naphthylamine

The most direct method is the catalytic hydrogenation of 1-Naphthylamine. This reaction selectively reduces the unsubstituted aromatic ring while preserving the amine-bearing ring. The choice of catalyst and reaction conditions is critical to prevent over-reduction or reduction of the wrong ring.

[Click to download full resolution via product page](#)

Caption: Catalytic hydrogenation of 1-Naphthylamine.

Protocol Insight: The causality for choosing a catalyst like Rhodium or Ruthenium on carbon lies in their ability to selectively hydrogenate the carbocyclic ring of naphthalene systems under controlled conditions, minimizing reduction of the amine-substituted ring. The reaction is typically performed in a suitable solvent under hydrogen pressure. An alternative, though less common, approach involves chemical reducing agents such as lithium aluminum hydride.[2]

Alternative Pathway: Reduction of 1-Nitronaphthalene

A two-step approach can also be employed, starting from 1-Nitronaphthalene. The nitro group is first reduced to an amine to form 1-Naphthylamine, which is then subjected to hydrogenation as described above. This pathway is useful when 1-Nitronaphthalene is a more accessible starting material.

Analytical Characterization and Quality Control

Ensuring the identity and purity of **5,6,7,8-Tetrahydro-1-naphthylamine** is paramount for its successful application, particularly in pharmaceutical synthesis where impurities can have significant downstream effects. A multi-technique approach is standard.

Table 2: Analytical Techniques for Characterization

Technique	Purpose	Expected Results
¹ H NMR	Structural confirmation and purity	Provides a characteristic proton signal pattern for the aromatic and aliphatic regions.
¹³ C NMR	Structural confirmation	Shows the number of unique carbon environments, confirming the bicyclic structure.
Mass Spectrometry (MS)	Molecular weight verification	The molecular ion peak corresponding to the compound's molecular weight (147.22) is observed.[8]
Infrared (IR) Spectroscopy	Functional group identification	Shows characteristic peaks for N-H stretching of the primary amine and C-H stretching for aromatic and aliphatic groups.
Gas Chromatography (GC)	Purity assessment	Determines the percentage purity of the compound and identifies any volatile impurities.

Self-Validating Protocol: Purity Assessment by GC-MS A robust method for quality control is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

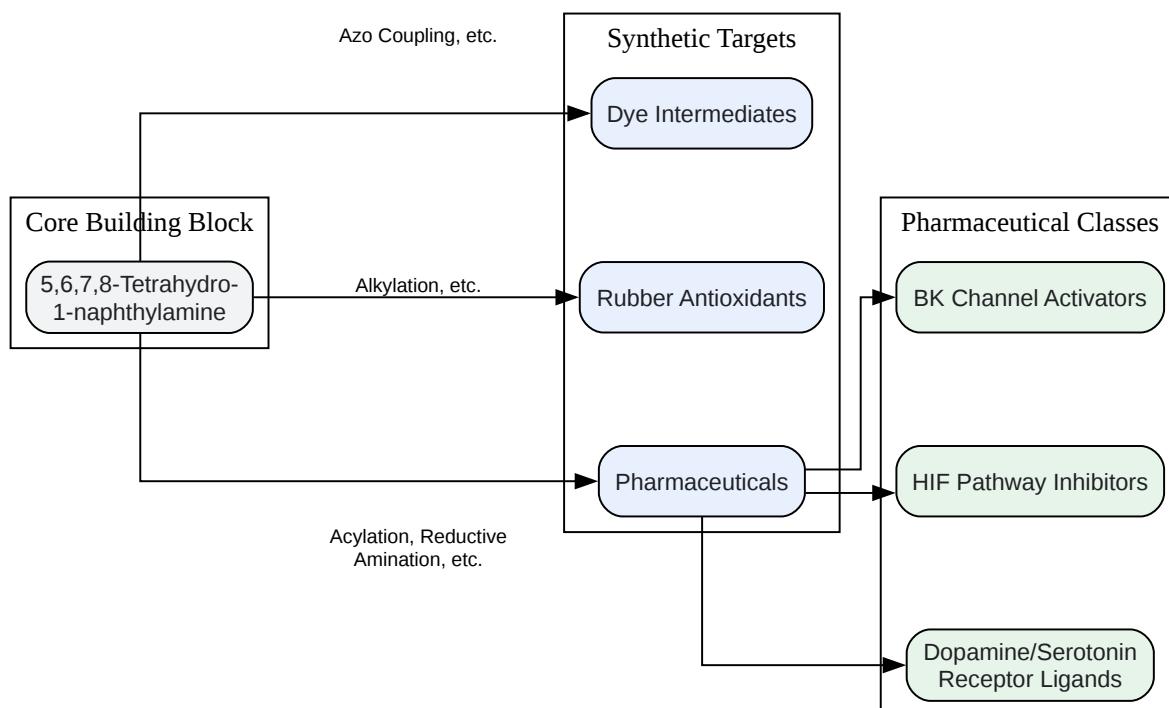
- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

- GC Separation: Inject the sample onto a GC equipped with a non-polar or medium-polarity capillary column. A temperature gradient program is used to separate the main compound from any impurities or residual starting materials.
- MS Detection: The eluent from the GC column is directed into a mass spectrometer. Mass spectra are continuously recorded.
- Data Analysis: The resulting chromatogram will show a major peak for **5,6,7,8-Tetrahydro-1-naphthylamine**. The area of this peak relative to the total area of all peaks provides the purity value. The mass spectrum of the main peak must match the known spectrum of the compound, confirming its identity. Any minor peaks can be tentatively identified by their mass spectra, providing insight into the impurity profile.

Applications in Synthesis and Drug Discovery

5,6,7,8-Tetrahydro-1-naphthylamine is not typically an end-product but rather a crucial intermediate. Its rigid scaffold and reactive amine handle make it a valuable starting point for diverse molecular architectures.

Intermediate for Bioactive Molecules


This compound serves as a key reagent in the synthesis of various pharmacologically active agents.

- BK Channel Activators: It is used in the synthesis of GoSlo-SR-5-69, a potent activator of large-conductance Ca^{2+} -activated K^+ (BK) channels, which are targets for conditions like epilepsy and overactive bladder.^[5]
- Hypoxia-Inducible Factor (HIF) Pathway Inhibitors: It is also a reagent for synthesizing benzopyrans and related compounds that act as inhibitors of the HIF pathway, a key target in cancer therapy.^[5]

Scaffold in Medicinal Chemistry

The "5-aminotetralin" core is a well-known pharmacophore that mimics the structure of dopamine. Derivatives of this scaffold have been extensively explored for their activity at dopamine and serotonin receptors, making them relevant for developing treatments for

neurological and psychiatric disorders, such as Parkinson's disease. While **5,6,7,8-Tetrahydro-1-naphthylamine** itself is a fragment, it provides the foundational structure for building more complex and selective receptor agonists or antagonists.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **5,6,7,8-Tetrahydro-1-naphthylamine**.

Industrial Chemical Synthesis

Beyond pharmaceuticals, it has established industrial uses:

- Dye Intermediates: The amine group can be diazotized and coupled with other aromatic compounds to produce a variety of dyes.[1][2]

- Rubber Chemicals: It serves as a precursor for antioxidants and antiozonants in the rubber industry. Its mechanism involves scavenging free radicals that would otherwise degrade the rubber polymer matrix.[2]

Safety, Handling, and Storage

As with any reactive amine, proper handling of **5,6,7,8-Tetrahydro-1-naphthylamine** is crucial. The toxicological properties have not been fully investigated, and it should be treated as a potentially hazardous substance.[3]

Table 3: Hazard and Safety Information

Category	Information	Source(s)
Primary Hazards	Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory tract irritation.	[3][9]
Incompatibilities	Strong oxidizing agents, strong acids.	[3][9]
Decomposition Products	Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.	[3][9]
Storage	Store in a cool, dry, well-ventilated place in a tightly closed container.	[3][9]

Mandatory Personal Protective Equipment (PPE)

A self-validating safety system requires consistent and correct use of PPE.

- Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[3]
- Respiratory Protection: Use a NIOSH or EN 149 approved respirator if ventilation is inadequate or when handling large quantities.[3] All work should be conducted in a chemical fume hood.[9]

Emergency Procedures

- Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
- Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]
- Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do NOT induce vomiting. Seek immediate medical attention.[3][9]
- Spills: Absorb the spill with an inert material (e.g., sand, dry earth) and place it into a designated chemical waste container.[3]

Conclusion

5,6,7,8-Tetrahydro-1-naphthylamine is a foundational chemical entity whose value lies in its versatility as a synthetic intermediate. Its unique combination of a conformationally restricted tetralin core and a reactive primary amine has cemented its role in diverse fields, from industrial materials to the frontier of drug discovery. For the research and development professional, a thorough understanding of its synthesis, characterization, and safe handling is not merely academic but essential for leveraging its full potential in the creation of novel and valuable molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2217-41-6: 5,6,7,8-Tetrahydro-1-naphthylamine [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 5,6,7,8-四氢-1-萘胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5,6,7,8-Tetrahydro-1-naphthylamine | 2217-41-6 [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 8. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6) 1H NMR spectrum [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5,6,7,8-Tetrahydro-1-naphthylamine CAS number 2217-41-6]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057433#5-6-7-8-tetrahydro-1-naphthylamine-cas-number-2217-41-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com